4-Androsten-17A-OL-3-one-2,2,4,6,6-D5
Overview
Description
4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 is a useful research compound. Its molecular formula is C19H28O2 and its molecular weight is 293.5 g/mol. The purity is usually 95%.
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Biological Activity
4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 is a synthetic derivative of the naturally occurring steroid hormone testosterone. This compound has garnered interest due to its potential biological activities and implications in various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure. It is a deuterated form of 4-androstenedione, which allows for the tracing of metabolic pathways in biological systems. The presence of deuterium (D) at specific positions (2, 2, 4, 6, and 6) alters the compound's metabolic stability and biological activity compared to its non-deuterated counterparts.
Biological Activity
1. Androgenic Activity:
The primary biological activity of this compound relates to its role as an androgen. Research indicates that this compound binds to androgen receptors (AR) with varying affinities depending on the cellular context. Studies have shown that it can stimulate androgen-dependent gene expression in target tissues such as muscle and bone.
Compound | Binding Affinity (Kd) | Biological Activity |
---|---|---|
This compound | 0.978 nM | Moderate androgenic activity |
Testosterone | 0.685 nM | High androgenic activity |
2. Metabolic Pathways:
The metabolism of this compound involves conversion to various metabolites that may exhibit different biological activities. For instance:
- Conversion to dihydrotestosterone (DHT), a more potent androgen.
- Formation of estradiol through aromatization.
3. Neuroprotective Effects:
Emerging evidence suggests that this compound may have neuroprotective properties. In animal models of epilepsy, compounds related to testosterone have been shown to exert anticonvulsant effects. For example:
"5α-androstan-3α-ol has been found to protect against seizures" .
Case Studies
Case Study 1: Testosterone Supplementation
In a clinical trial examining testosterone supplementation's effects on muscle mass and strength in older men:
- Participants receiving 400 mg/day of testosterone showed significant increases in lean body mass without adverse effects on liver or renal function .
Case Study 2: Epileptic Models
In another study investigating the anticonvulsant properties of steroid metabolites:
- It was found that intraperitoneal administration of related steroids protected mice from seizures in a dose-dependent manner .
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of deuterated steroids like this compound. Key findings include:
- Enhanced Stability: Deuteration increases metabolic stability compared to non-deuterated steroids.
- Altered Pharmacodynamics: Changes in receptor binding kinetics may lead to modified therapeutic profiles.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i3D2,7D2,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-PPXDMADMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@H]4O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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